![molecular formula C19H18N2O4 B14019917 2-[3-(4-methoxy-N-methylanilino)-2-oxopropyl]isoindole-1,3-dione CAS No. 88695-48-1](/img/structure/B14019917.png)
2-[3-(4-methoxy-N-methylanilino)-2-oxopropyl]isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[(4-Methoxyphenyl)-methyl-amino]-2-oxo-propyl]isoindole-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the isoindoline-1,3-dione core structure is significant due to its role in various pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(4-Methoxyphenyl)-methyl-amino]-2-oxo-propyl]isoindole-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine derivative. One common method includes the condensation of phthalic anhydride with 4-methoxybenzylamine in the presence of a suitable solvent such as toluene, followed by refluxing the mixture overnight . The reaction conditions often require the use of a catalyst like trimethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control can optimize the reaction conditions, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
2-[3-[(4-Methoxyphenyl)-methyl-amino]-2-oxo-propyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2-[3-[(4-Methoxyphenyl)-methyl-amino]-2-oxo-propyl]isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
作用機序
The mechanism of action of 2-[3-[(4-Methoxyphenyl)-methyl-amino]-2-oxo-propyl]isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it can inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and leading to anti-inflammatory effects.
類似化合物との比較
Similar Compounds
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Phthalimide Derivatives: These compounds also contain the isoindoline-1,3-dione core but have different substituents that can alter their pharmacological properties.
Uniqueness
2-[3-[(4-Methoxyphenyl)-methyl-amino]-2-oxo-propyl]isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit cyclooxygenase enzymes sets it apart from other similar compounds, making it a valuable candidate for further research in anti-inflammatory drug development .
特性
CAS番号 |
88695-48-1 |
|---|---|
分子式 |
C19H18N2O4 |
分子量 |
338.4 g/mol |
IUPAC名 |
2-[3-(4-methoxy-N-methylanilino)-2-oxopropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H18N2O4/c1-20(13-7-9-15(25-2)10-8-13)11-14(22)12-21-18(23)16-5-3-4-6-17(16)19(21)24/h3-10H,11-12H2,1-2H3 |
InChIキー |
YKDJGOSQADCYPI-UHFFFAOYSA-N |
正規SMILES |
CN(CC(=O)CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


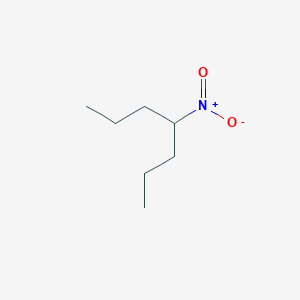
![2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol](/img/structure/B14019845.png)
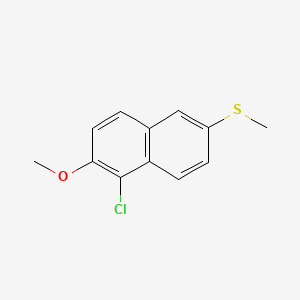
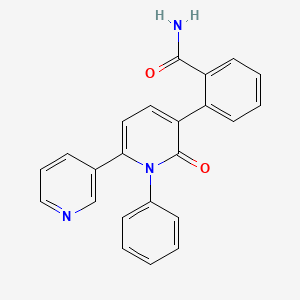

![1,1'-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone](/img/structure/B14019865.png)
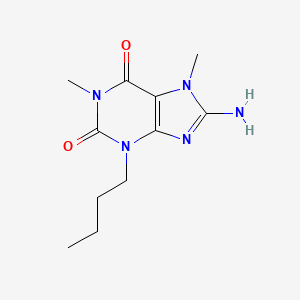
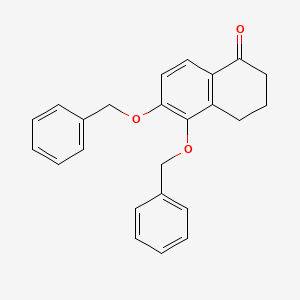

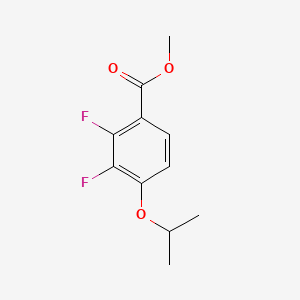

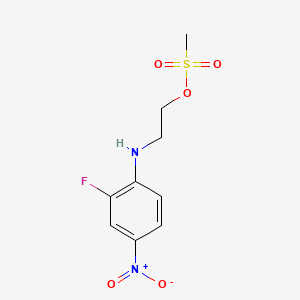
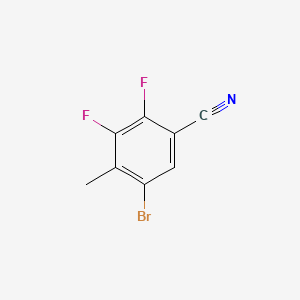
![[4-(Methoxy-methyl-carbamoyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B14019925.png)
